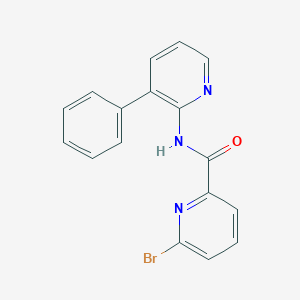
6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has a bromine atom and a phenyl group attached to it.
Mécanisme D'action
The mechanism of action of 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of protein kinases, which are enzymes that are involved in the regulation of various cellular processes. By inhibiting the activity of protein kinases, this compound may disrupt the signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been shown to have potential use as a photosensitizer in photodynamic therapy. Additionally, it has been tested for its potential use as an inhibitor of protein kinases, which are involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide is its potential use as an anticancer agent. It has been shown to have activity against various cancer cell lines and may have potential use in the development of new cancer therapies. Additionally, it has been tested for its potential use as a photosensitizer in photodynamic therapy. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide. One potential direction is the development of new cancer therapies that incorporate this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an inhibitor of protein kinases. Further studies are also needed to investigate the potential use of this compound as a photosensitizer in photodynamic therapy. Finally, studies are needed to investigate the potential use of this compound in other areas, such as drug development and chemical synthesis.
Méthodes De Synthèse
The synthesis of 6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide involves several steps. The starting material is 2-bromo-3-nitropyridine, which is reacted with phenylboronic acid in the presence of a palladium catalyst to obtain 3-phenylpyridin-2-yl)pyridine-2-carboxylic acid. The carboxylic acid is then converted to the carboxamide by reacting it with ammonia in the presence of a dehydrating agent. Finally, the bromine atom is introduced by reacting the carboxamide with bromine.
Applications De Recherche Scientifique
6-Bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. Additionally, it has been tested for its potential use as an inhibitor of protein kinases, which are involved in various cellular processes.
Propriétés
IUPAC Name |
6-bromo-N-(3-phenylpyridin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O/c18-15-10-4-9-14(20-15)17(22)21-16-13(8-5-11-19-16)12-6-2-1-3-7-12/h1-11H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVYXNAWLBYMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)NC(=O)C3=NC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetonitrile](/img/structure/B2968428.png)
![6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2968430.png)
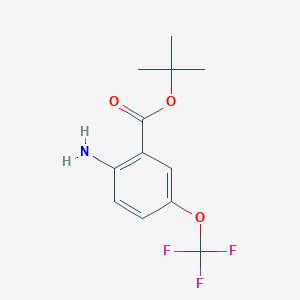
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine-4-carbonitrile](/img/structure/B2968434.png)
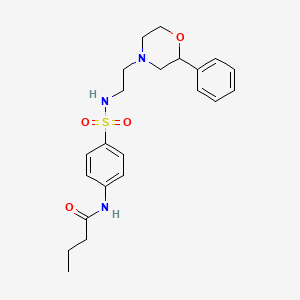
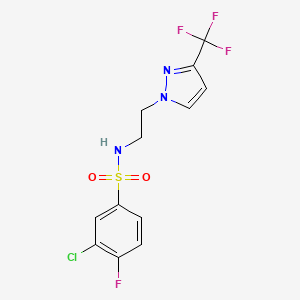
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2968437.png)
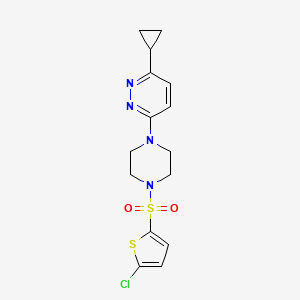


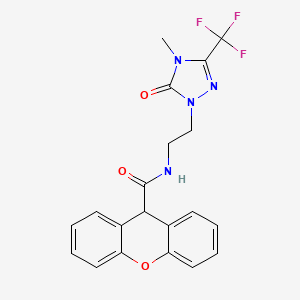
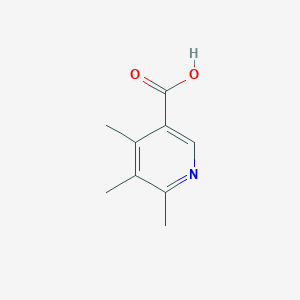
![5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968448.png)
![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968451.png)
